Enantioselective Synthesis of IKM-159: (R)-2-Amino-2-(4-methoxyphenyl)ethanol as a Chiral Auxiliary
The (R)-enantiomer of 2-amino-2-(4-methoxyphenyl)ethanol, when employed as a chiral auxiliary, enables the enantioselective synthesis of (2R)-IKM-159 in 0.70% yield over 18 steps, whereas the (2S)-counterpart is obtained in 1.5% yield under identical conditions [1]. Crucially, only (2R)-IKM-159 reproduces the biological activity of the racemic mixture in behavioral and electrophysiological assays, with the (2S)-enantiomer being inactive [1].
| Evidence Dimension | Synthetic Yield of IKM-159 Enantiomers |
|---|---|
| Target Compound Data | 0.70% (for (2R)-IKM-159) |
| Comparator Or Baseline | 1.5% (for (2S)-IKM-159) |
| Quantified Difference | 2.1-fold lower yield for the (R)-configured product |
| Conditions | 18-step enantioselective asymmetric synthesis employing (R)-2-amino-2-(4-methoxyphenyl)ethanol as chiral auxiliary |
Why This Matters
This establishes the (R)-enantiomer as an essential chiral auxiliary for accessing bioactive (2R)-IKM-159, while the (S)-enantiomer or racemate would fail to deliver the required stereochemical outcome.
- [1] Juknaitė L, et al. Studies on an AMPA receptor antagonist IKM-159: asymmetric synthesis, neuroactivity, and structural characterization. J Med Chem. 2013;56(6):2283-93. View Source
